molecular formula C18H20N2O4 B1200872 ethyl 4-({[(2-methoxybenzyl)amino]carbonyl}amino)benzoate

ethyl 4-({[(2-methoxybenzyl)amino]carbonyl}amino)benzoate

Cat. No.: B1200872
M. Wt: 328.4 g/mol
InChI Key: SGXAREKZFCEBHU-UHFFFAOYSA-N
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Description

ethyl 4-({[(2-methoxybenzyl)amino]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid ethyl ester moiety linked to a methoxyphenyl group through an amino-oxomethyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(2-methoxybenzyl)amino]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzylamine with an appropriate benzoic acid derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-({[(2-methoxybenzyl)amino]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ethyl 4-({[(2-methoxybenzyl)amino]carbonyl}amino)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-({[(2-methoxybenzyl)amino]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Benzoic acid, 4-(dimethylamino)-, methyl ester

Uniqueness

ethyl 4-({[(2-methoxybenzyl)amino]carbonyl}amino)benzoate stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 4-[(2-methoxyphenyl)methylcarbamoylamino]benzoate

InChI

InChI=1S/C18H20N2O4/c1-3-24-17(21)13-8-10-15(11-9-13)20-18(22)19-12-14-6-4-5-7-16(14)23-2/h4-11H,3,12H2,1-2H3,(H2,19,20,22)

InChI Key

SGXAREKZFCEBHU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2OC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2OC

solubility

2.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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